molecular formula C21H25N5O3S B2774341 Ethyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate CAS No. 872995-37-4

Ethyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate

Cat. No. B2774341
CAS RN: 872995-37-4
M. Wt: 427.52
InChI Key: MDVPDNDALFXRFR-UHFFFAOYSA-N
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Description

This compound is a derivative of the [1,2,4]triazolo[4,3-b]pyridazine class of compounds . Compounds in this class have been studied for their potential in various biological processes and drug development .


Molecular Structure Analysis

The compound contains a [1,2,4]triazolo[4,3-b]pyridazine core, which is a fused ring system containing a triazole ring and a pyridazine ring . It also contains an ethyl group, a thio group, and a benzamido group.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • The synthesis of different heterocycles from 3‐hydrazinopyridazine, involving reactions with various reagents to produce triazolopyridazines and other derivatives, showcases the compound's utility in generating a diverse set of heterocycles with potential for further chemical modifications and applications in drug development (Deeb, Hassaneen, & Kotb, 2005).

Mechanism of Action

Target of Action

The compound’s primary targets are likely to be enzymes and receptors in the body. The triazolothiadiazine core, a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine, is known for its wide range of applications as synthetic intermediates and promising pharmaceuticals . It can make specific interactions with different target receptors .

Mode of Action

The compound interacts with its targets through hydrogen bond accepting and donating characteristics . This interaction can lead to changes in the function of the target, which can result in a therapeutic effect. For example, it might inhibit or enhance the activity of an enzyme or receptor, leading to downstream effects on cellular processes .

Biochemical Pathways

The compound likely affects multiple biochemical pathways due to its diverse pharmacological activities. These activities include anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibition . The specific pathways affected would depend on the compound’s targets and mode of action.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. For example, if the compound targets an enzyme involved in a disease process, its action could result in the inhibition of that process, leading to a therapeutic effect .

properties

IUPAC Name

ethyl 2-[[3-[2-[(4-methylbenzoyl)amino]ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3S/c1-4-16(21(28)29-5-2)30-19-11-10-17-23-24-18(26(17)25-19)12-13-22-20(27)15-8-6-14(3)7-9-15/h6-11,16H,4-5,12-13H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDVPDNDALFXRFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)SC1=NN2C(=NN=C2CCNC(=O)C3=CC=C(C=C3)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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